(4-Fluoro-benzyl)-furan-2-ylmethyl-amine

Übersicht

Beschreibung

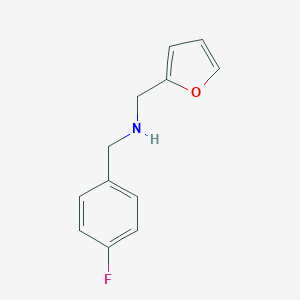

(4-Fluoro-benzyl)-furan-2-ylmethyl-amine is an organic compound that features a furan ring substituted with a 4-fluorobenzyl group and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-benzyl)-furan-2-ylmethyl-amine typically involves the reaction of 4-fluorobenzyl bromide with furan-2-ylmethylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to high purity and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Fluoro-benzyl)-furan-2-ylmethyl-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.

Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

Oxidation: Corresponding oxides and hydroxyl derivatives.

Reduction: Reduced amine derivatives.

Substitution: Various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

(4-Fluoro-benzyl)-furan-2-ylmethyl-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (4-Fluoro-benzyl)-furan-2-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. In biological systems, it may interact with cellular receptors, modulating signal transduction pathways and leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Fluorobenzyl bromide

- 4-Fluorobenzyl alcohol

- 4-Fluorobenzylamine

Uniqueness

(4-Fluoro-benzyl)-furan-2-ylmethyl-amine is unique due to the presence of both a furan ring and a fluorobenzyl group, which confer distinct chemical and biological properties.

Biologische Aktivität

(4-Fluoro-benzyl)-furan-2-ylmethyl-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a furan ring linked to a benzyl amine moiety, with a fluorine substituent at the para position of the benzyl group. The presence of these functional groups is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, likely through the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis through the modulation of key signaling pathways, including NF-κB .

Antimicrobial Activity

Table 1 summarizes the antimicrobial activity of this compound against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

| Candida albicans | 16.69 |

These values indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .

Anticancer Activity

In cancer research, this compound has shown promise in inhibiting tumor growth. For example, it has been reported to exhibit an IC50 value in the nanomolar range against various cancer cell lines, indicating strong antiproliferative effects .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the benzyl and furan moieties can enhance or diminish biological activity. For instance:

- Substitutions on the Benzyl Ring : The introduction of electron-withdrawing groups such as fluorine enhances antimicrobial potency by increasing the compound's lipophilicity and ability to penetrate microbial membranes.

- Furan Ring Modifications : Alterations in the furan ring can significantly affect the compound's ability to interact with biological targets, impacting both efficacy and selectivity.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

- Study on Antimicrobial Efficacy : A recent investigation demonstrated that derivatives of furan-based compounds exhibited varying degrees of antimicrobial activity, with some modifications leading to enhanced efficacy against resistant strains .

- Cancer Cell Line Studies : Research has shown that similar compounds targeting NF-κB pathways can lead to significant reductions in tumor growth in vitro and in vivo models, suggesting a potential therapeutic role for this compound in oncology .

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-N-(furan-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO/c13-11-5-3-10(4-6-11)8-14-9-12-2-1-7-15-12/h1-7,14H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXZXWGDPANWJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401327130 | |

| Record name | 1-(4-fluorophenyl)-N-(furan-2-ylmethyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401327130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665207 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

321973-03-9 | |

| Record name | 1-(4-fluorophenyl)-N-(furan-2-ylmethyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401327130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.